molecular formula C6H9NaO4 B6195501 sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 2680530-85-0

sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B6195501
CAS No.: 2680530-85-0
M. Wt: 168.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate typically involves the reaction of dibromoneopentyl glycol with zinc powder under slightly reflux conditions. The reaction is carried out at a mole ratio of 1:1.05 (dibromoneopentyl glycol to zinc) and at a temperature of around 80°C for approximately 7 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring structure imparts strain, making the compound highly reactive. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context in which the compound is used, such as in organic synthesis or medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate stands out due to its specific combination of functional groups and the presence of the sodium ion. This combination imparts unique properties, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate involves the reaction of cyclopropane-1,2-dicarboxylic acid with formaldehyde in the presence of sodium hydroxide to form sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate.", "Starting Materials": [ "Cyclopropane-1,2-dicarboxylic acid", "Formaldehyde", "Sodium hydroxide" ], "Reaction": [ "Add cyclopropane-1,2-dicarboxylic acid to a round-bottom flask", "Add formaldehyde to the flask", "Add sodium hydroxide to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and adjust the pH to 7 with hydrochloric acid", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate as a white solid" ] }

CAS No.

2680530-85-0

Molecular Formula

C6H9NaO4

Molecular Weight

168.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.